

# Spectroscopic Profile of 1,1,1-Tris(hydroxymethyl)ethane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1,1-Tris(hydroxymethyl)ethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,1-Tris(hydroxymethyl)ethane** (TME), a versatile building block in various chemical syntheses. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of TME, supported by detailed experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

## Introduction

**1,1,1-Tris(hydroxymethyl)ethane**, also known as Metriol, is a triol containing three primary hydroxyl groups. Its unique structural characteristics make it a valuable component in the synthesis of polymers, resins, and as a ligand in coordination chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for monitoring its reactions in various applications. This guide focuses on its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic profiles.

## Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of **1,1,1-Tris(hydroxymethyl)ethane**.

### $^1\text{H}$ NMR Spectroscopy

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for **1,1,1-Tris(hydroxymethyl)ethane**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-CH <sub>3</sub>	~0.8-1.0	Singlet	3H
-CH <sub>2</sub> OH	~3.4-3.6	Singlet	6H
-OH	Variable	Broad Singlet	3H

Note: The chemical shift of the hydroxyl (-OH) protons is highly dependent on the solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectroscopy

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **1,1,1-Tris(hydroxymethyl)ethane**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub>	~15-20
-C(CH <sub>2</sub> OH) <sub>3</sub>	~40-45
-CH <sub>2</sub> OH	~65-70

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1,1,1-Tris(hydroxymethyl)ethane**

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
O-H Stretch (Alcohol)	3200-3600	Strong, Broad
C-H Stretch (Alkyl)	2850-3000	Medium-Strong
C-O Stretch (Primary Alcohol)	1000-1075	Strong

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **1,1,1-Tris(hydroxymethyl)ethane** (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D<sub>2</sub>O) or Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>)) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing the exchangeable hydroxyl protons.

### <sup>1</sup>H NMR Acquisition:

- The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming.
- A standard one-pulse experiment is typically used to acquire the <sup>1</sup>H NMR spectrum.
- The spectral width, acquisition time, and number of scans are adjusted to obtain a spectrum with a good signal-to-noise ratio.

### <sup>13</sup>C NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).
- Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in singlet peaks for each unique carbon atom.
- A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

### Sample Preparation (Solid Sample):

- **KBr Pellet Method:** A small amount of **1,1,1-Tris(hydroxymethyl)ethane** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

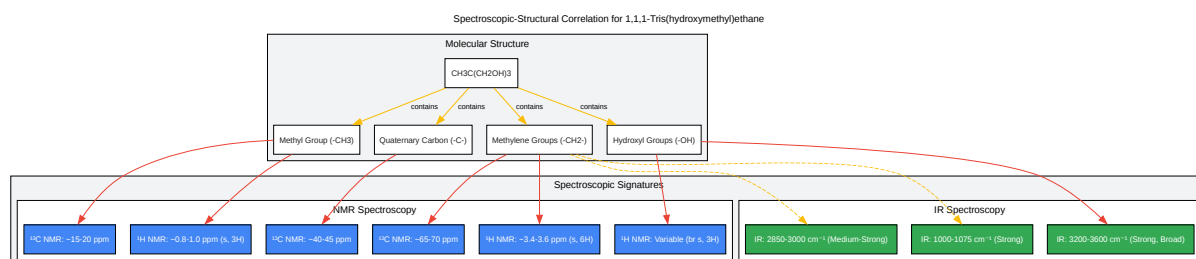
- Thin Film Method: The compound is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

#### IR Spectrum Acquisition:

- A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.
- The prepared sample is placed in the sample holder of the FT-IR spectrometer.
- The IR spectrum is recorded over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates the logical relationship between the structural components of **1,1,1-Tris(hydroxymethyl)ethane** and their expected spectroscopic signatures.



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Caption: Structural fragments of **1,1,1-Tris(hydroxymethyl)ethane** and their corresponding NMR and IR signals.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)